molecular formula C11H16ClNO2 B2857105 [(2-Chlorophenyl)methyl](2,2-dimethoxyethyl)amine CAS No. 71625-63-3

[(2-Chlorophenyl)methyl](2,2-dimethoxyethyl)amine

Cat. No.: B2857105
CAS No.: 71625-63-3
M. Wt: 229.7
InChI Key: HTRBBOWHXMHKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chlorophenyl)methylamine is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol. It is primarily used for research purposes and is not intended for human or veterinary use. The compound is characterized by the presence of a chlorophenyl group attached to a dimethoxyethylamine moiety.

Scientific Research Applications

(2-Chlorophenyl)methylamine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It is investigated for its potential pharmacological properties and its role in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with 2,2-dimethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

(2-Chlorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(2-Chlorophenyl)methylamine can be compared with other similar compounds, such as (3-chlorophenyl)methylamine. While both compounds share a similar structural framework, the position of the chlorine atom on the phenyl ring can significantly influence their chemical reactivity and biological activity . Other similar compounds include various substituted benzylamines and dimethoxyethylamines, which may exhibit different properties based on their specific substituents .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,2-dimethoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c1-14-11(15-2)8-13-7-9-5-3-4-6-10(9)12/h3-6,11,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRBBOWHXMHKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1=CC=CC=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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